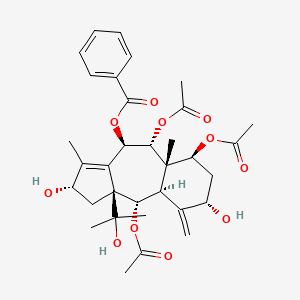![molecular formula C22H29N3OS B1231631 1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)
1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies
- A study synthesized a similar thiourea compound and explored its DNA binding and cytotoxicity. The compound showed significant binding affinity with DNA and demonstrated cytotoxic nature against MCF-7 cell line, suggesting potential applications in cancer research (Mushtaque et al., 2016).
Molecular Docking and Drug Development
- Another research synthesized a thiourea derivative and conducted molecular docking studies. The study found that the compound had notable DNA-binding properties and showed promising results in cytotoxicity assays against HepG2 and Siha cell lines, indicating potential for drug development (MD Mushtaque et al., 2017).
Potential in Alzheimer's Disease Research
- A study involving a structurally related thiourea compound investigated its potential in Alzheimer's disease research. The compound, labeled with carbon-11, was evaluated for its ability to cross the blood-brain barrier in animal models, highlighting its potential in detecting Alzheimer's disease prior to amyloid β aggregation (Allen F. Brooks et al., 2015).
Biological Activities and Structural Characterization
- Research on similar thiourea compounds has been conducted to understand their biological activities and structural characteristics. One study synthesized and characterized a Mannich base thiourea derivative, evaluating its antiurease activity, which showed potential in biochemistry and pharmacology (M. Liaqat et al., 2017).
Propiedades
Nombre del producto |
1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea |
|---|---|
Fórmula molecular |
C22H29N3OS |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
1-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]methyl]-3-(2,4,6-trimethylphenyl)thiourea |
InChI |
InChI=1S/C22H29N3OS/c1-15-11-16(2)21(17(3)12-15)24-22(27)23-13-18-9-10-25(14-18)19-5-7-20(26-4)8-6-19/h5-8,11-12,18H,9-10,13-14H2,1-4H3,(H2,23,24,27) |
Clave InChI |
FXHGJVWNQLIDGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NCC2CCN(C2)C3=CC=C(C=C3)OC)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=S)NCC2CCN(C2)C3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




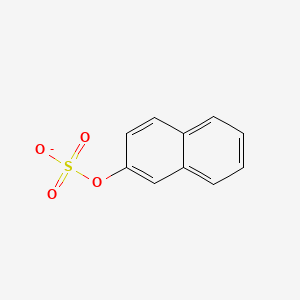
![Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester](/img/structure/B1231552.png)
![(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-9-pentyl-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d]oxazole](/img/structure/B1231553.png)
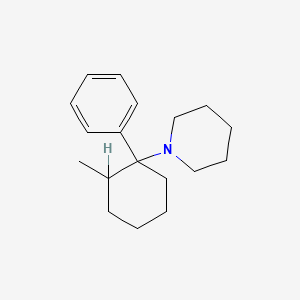
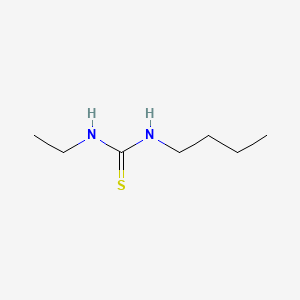
![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)
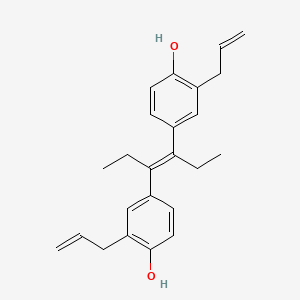
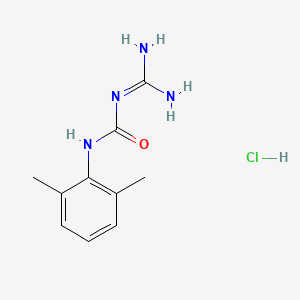
![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)
![5-amino-1-[(3-methoxyphenyl)methyl]-N-(4-methylphenyl)-4-triazolecarboxamide](/img/structure/B1231567.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)

